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molecular formula C8H11ClO B1641826 1-Cyclohexene-1-carboxaldehyde, 2-chloro-4-methyl-

1-Cyclohexene-1-carboxaldehyde, 2-chloro-4-methyl-

Cat. No. B1641826
M. Wt: 158.62 g/mol
InChI Key: SZHAYWZKRSIVNL-UHFFFAOYSA-N
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Patent
US07674815B2

Procedure details

To a solution of 446 μl (5.80 mmol) of DMF in 5 ml trichloroethylene were added 449 μl (4.90 mmol) of phosphorus oxychloride at 4° C. The mixture was then allowed to warm to RT and a solution of 500 mg (4.46 mmol) of 3-methyl-cyclohexanone in 5 ml trichloroethylene was added dropwise. After heating to 60° C. for 4 h, the reaction mixture was cooled to RT and 10 ml of a cold sodium acetate solution were added. The organic layer was separated and the aqueous phase was extracted with dichloromethane. The combined organic layers were then washed with brine, dried (MgSO4) and concentrated to yield 769 mg of crude 2-chloro-4-methyl-cyclohex-1-enecarbaldehyde (containing 10% of 2-chloro-6-methyl-cyclohex-1-enecarbaldehyde) as a light yellow oil.
Name
Quantity
446 μL
Type
reactant
Reaction Step One
Quantity
449 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.P(Cl)(Cl)([Cl:8])=O.[CH3:11][CH:12]1[CH2:17][CH2:16][CH2:15][C:14](=O)[CH2:13]1.C([O-])(=O)C.[Na+]>ClC=C(Cl)Cl>[Cl:8][C:14]1[CH2:13][CH:12]([CH3:11])[CH2:17][CH2:16][C:15]=1[CH:4]=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
446 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
449 μL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClC=C(Cl)Cl
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CC1CC(CCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating to 60° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CCC(C1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 769 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 108.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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